

An In-Depth Technical Guide to 2-Phenyloctane (CAS: 777-22-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyloctane

Cat. No.: B13413545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-phenyloctane** (CAS Number: 777-22-0), a member of the linear alkylbenzene (LAB) family. This document includes a summary of its physicochemical characteristics, detailed representative experimental protocols for its synthesis and analysis, and a discussion of its known and potential toxicological and environmental fate based on available data for structurally related compounds. Due to a lack of specific publicly available data, this guide also addresses the current knowledge gaps regarding the biological activity and associated signaling pathways of **2-phenyloctane**, offering insights based on the broader class of alkylphenols.

Core Properties of 2-Phenyloctane

2-Phenyloctane, also known as (1-methylheptyl)benzene, is an aromatic hydrocarbon. Its core properties have been compiled from various chemical data sources and are summarized below.

Physicochemical Data

The following table provides a detailed summary of the key physicochemical properties of **2-phenyloctane**.

Property	Value	Source(s)
CAS Number	777-22-0	[1]
Molecular Formula	C ₁₄ H ₂₂	[1]
Molecular Weight	190.33 g/mol	[1]
Density	0.857 g/cm ³	[1]
Boiling Point	252.6 °C at 760 mmHg	[1]
Melting Point	-38.9 °C	[1]
Flash Point	99.6 °C	[1]
Refractive Index	1.4837	[1]
Water Solubility	301.7 µg/L (temperature not stated)	[1]
Vapor Pressure	0.0305 mmHg at 25 °C	[1]
LogP (Octanol-Water Partition Coefficient)	4.76050	[1]
Canonical SMILES	CCCCCCCC(C)C1=CC=CC=C1	[1]

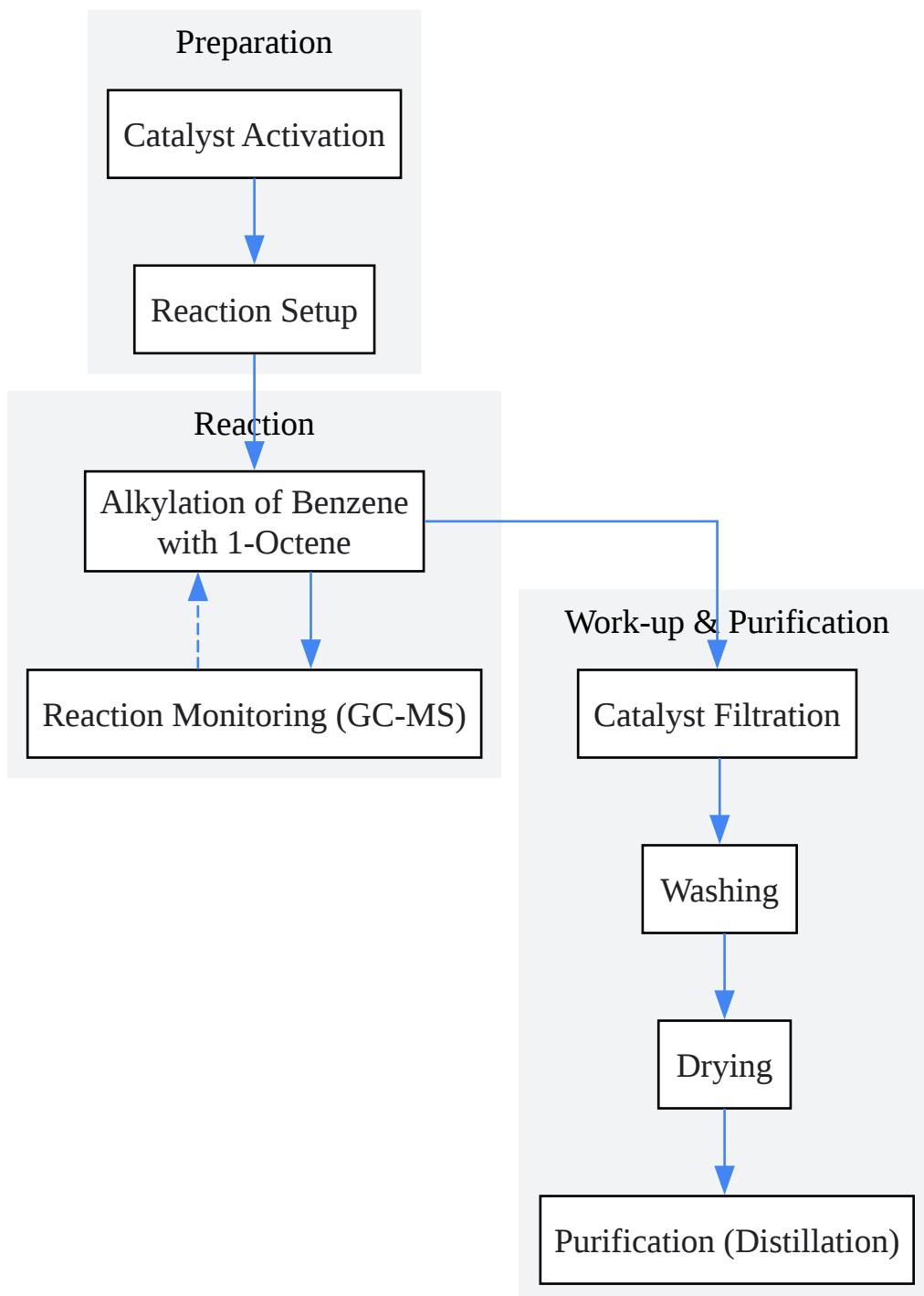
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-phenyloctane** are not extensively available in the public domain. However, based on established chemical principles and literature on similar compounds, representative methodologies are provided below.

Synthesis of 2-Phenyloctane via Friedel-Crafts Alkylation

The synthesis of **2-phenyloctane** is typically achieved through the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or 2-chlorooctane, in the presence of an acid catalyst. Modern approaches favor solid acid catalysts to circumvent the environmental and handling issues associated with traditional homogeneous catalysts like AlCl₃ and HF.[\[2\]](#)[\[3\]](#)

Objective: To synthesize **2-phenyloctane** by the alkylation of benzene with 1-octene using a Y zeolite solid acid catalyst.[2]


Materials:

- Benzene (reagent grade)
- 1-Octene (98% purity)
- Y zeolite (CVB760 or similar) solid acid catalyst
- Nitrogen gas (high purity)
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel)
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- Catalyst Activation: The Y zeolite catalyst is activated by heating under a nitrogen flow at a specified temperature to remove adsorbed water.
- Reaction Setup: A dried round-bottom flask is charged with the activated Y zeolite catalyst and benzene. The flask is equipped with a reflux condenser and a magnetic stirrer and placed under a nitrogen atmosphere.
- Alkylation Reaction: The reaction mixture is heated to the desired temperature (e.g., 70-100 °C) with vigorous stirring. 1-Octene is then added dropwise to the mixture over a period of time.[2]
- Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of 1-octene and the selectivity for **2-phenyloctane**.

- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is washed with water in a separatory funnel to remove any residual catalyst and byproducts. The organic layer is then dried over anhydrous sodium sulfate.
- Purification: The solvent (excess benzene) is removed from the organic layer using a rotary evaporator. The resulting crude product can be further purified by fractional distillation under reduced pressure to isolate **2-phenyloctane**.

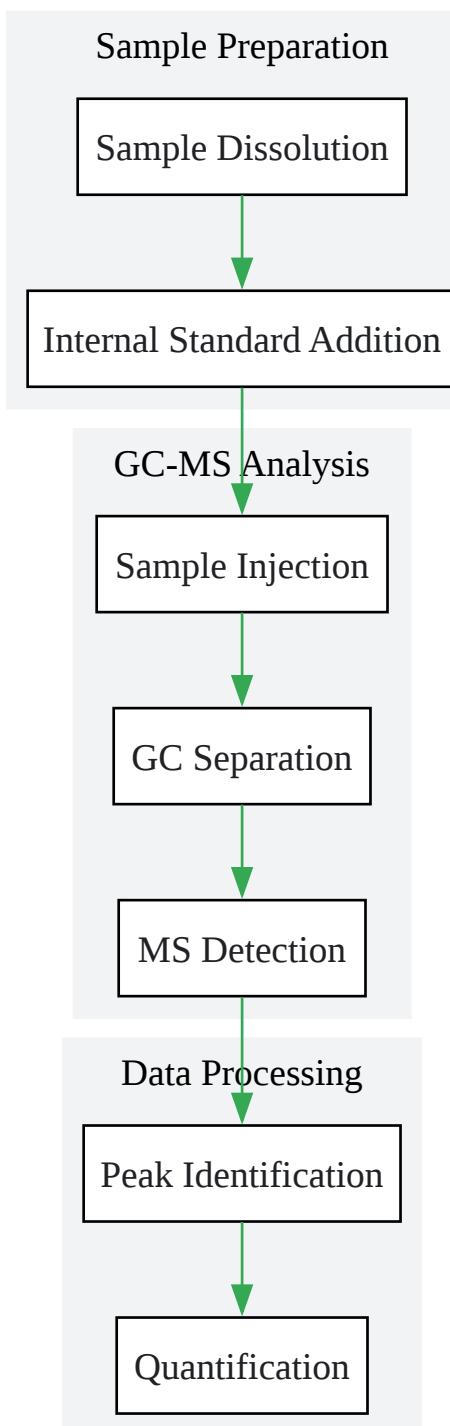
[Click to download full resolution via product page](#)

Synthesis Workflow for **2-PhenylOctane**

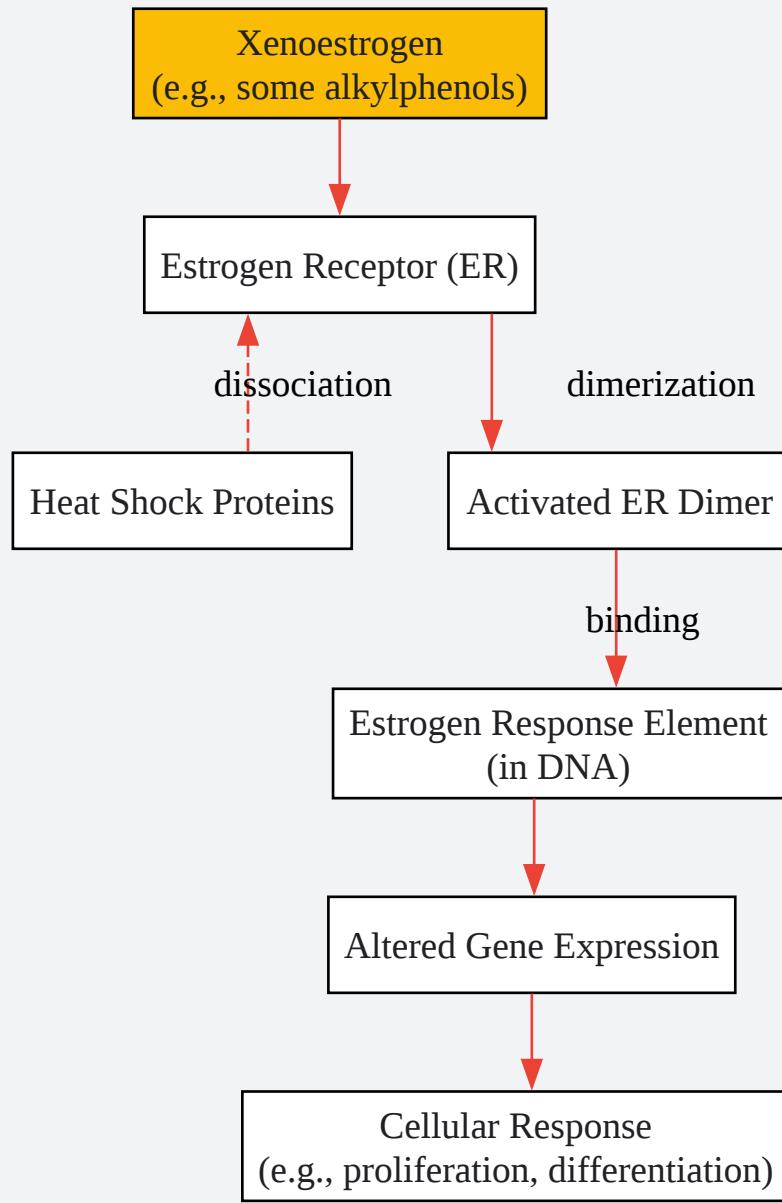
Analysis of 2-PhenylOctane by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **2-phenylOctane** in a sample matrix is effectively performed using GC-MS, which provides both separation and identification capabilities. The following is a general protocol adaptable for the analysis of **2-phenylOctane** and other alkylated aromatic hydrocarbons.[\[4\]](#)[\[5\]](#)

Objective: To identify and quantify **2-phenylOctane** in a sample using GC-MS.


Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms or equivalent)[\[4\]](#)
- Helium (carrier gas, high purity)
- **2-PhenylOctane** standard (for retention time and mass spectrum confirmation)
- Internal standard (e.g., fluorene-d₁₀) for quantification[\[5\]](#)
- Solvent for sample dilution (e.g., dichloromethane or hexane)


Procedure:

- Sample Preparation: The sample containing **2-phenylOctane** is dissolved in a suitable solvent to an appropriate concentration. If quantification is desired, a known amount of an internal standard is added to the sample.
- GC-MS Conditions:
 - Injector: Split/splitless injector, temperature set at 250-280 °C. A splitless injection is often used for trace analysis.
 - Oven Temperature Program: An initial temperature of around 60-90 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, which is then held for several minutes to ensure elution of all components.[\[4\]](#)

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400. For higher sensitivity and selectivity, selected ion monitoring (SIM) can be employed, targeting the characteristic ions of **2-phenyloctane**.
- Data Analysis: The retention time of the peak corresponding to **2-phenyloctane** is compared with that of a known standard. The mass spectrum of the peak is compared to a reference spectrum for confirmation of identity. For quantification, the peak area of **2-phenyloctane** is compared to the peak area of the internal standard.

Hypothetical Estrogen Receptor Signaling Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl octane | lookchem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography | MDPI [mdpi.com]
- 5. tdi-bi.com [tdi-bi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Phenyl octane (CAS: 777-22-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13413545#2-phenyl octane-cas-number-777-22-0-properties\]](https://www.benchchem.com/product/b13413545#2-phenyl octane-cas-number-777-22-0-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com